

Solubility Profile of 1,4-Dibromo-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,4-Dibromo-2-nitrobenzene**

Cat. No.: **B110544**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **1,4-dibromo-2-nitrobenzene** in common organic solvents. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its solubility is crucial for process development, formulation, and quality control.^[1] This document outlines the qualitative solubility of **1,4-dibromo-2-nitrobenzene**, provides detailed experimental protocols for quantitative determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of 1,4-Dibromo-2-nitrobenzene

Property	Value
CAS Number	3460-18-2
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂
Molecular Weight	280.90 g/mol ^[2]
Appearance	White to pale yellow crystalline powder ^{[3][4]}
Melting Point	81-86 °C ^[4]

Qualitative Solubility of 1,4-Dibromo-2-nitrobenzene

While specific quantitative solubility data for **1,4-dibromo-2-nitrobenzene** in various organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general principles of "like dissolves like" and the behavior of structurally similar compounds. **1,4-dibromo-2-nitrobenzene** is a relatively nonpolar molecule, suggesting good solubility in nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents like water.

The following table summarizes the expected qualitative solubility of **1,4-dibromo-2-nitrobenzene**. Researchers are encouraged to determine quantitative solubility for their specific applications using the protocols outlined in the subsequent section.

Solvent	Solvent Type	Expected Qualitative Solubility
Water	Highly Polar Protic	Insoluble
Methanol	Polar Protic	Soluble
Ethanol	Polar Protic	Soluble
Acetone	Polar Aprotic	Soluble
Ethyl Acetate	Moderately Polar Aprotic	Soluble
Dichloromethane	Nonpolar	Soluble
Toluene	Nonpolar	Soluble
Hexane	Nonpolar	Sparingly Soluble to Insoluble

This table is based on general principles of organic chemistry. Actual solubility should be experimentally verified.

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is essential for many research and development applications. The following are detailed methodologies for the quantitative and qualitative determination of the solubility of **1,4-dibromo-2-nitrobenzene**.

Quantitative Solubility Determination: The Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.^{[5][6][7]} It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

- **1,4-Dibromo-2-nitrobenzene**
- Selected organic solvent(s)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
- Oven
- Glass vials with screw caps
- Spatula
- Pipettes

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **1,4-dibromo-2-nitrobenzene** to a known volume or mass of the chosen solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.
 - Seal the vial to prevent solvent evaporation.

- Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to see if solid is still present.
- Separation of Undissolved Solute:
 - Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
 - Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container. This step is crucial to remove any remaining solid particles.
- Determination of Solute Mass:
 - Weigh the container with the filtered saturated solution.
 - Evaporate the solvent from the solution. This can be done by gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
 - Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again.
 - The difference between the final weight and the initial weight of the empty container gives the mass of the dissolved **1,4-dibromo-2-nitrobenzene**.
- Calculation of Solubility:
 - The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.
 - To calculate solubility in g/100 mL:

- Solubility = (mass of dissolved solute in g / volume of supernatant taken in mL) x 100

Qualitative Solubility Test

A qualitative test provides a quick assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Materials:

- **1,4-Dibromo-2-nitrobenzene**
- A range of organic solvents
- Small test tubes
- Spatula
- Vortex mixer (optional)

Procedure:

- Place a small, consistent amount (e.g., 10-20 mg) of **1,4-dibromo-2-nitrobenzene** into a small test tube.
- Add a small volume (e.g., 1 mL) of the test solvent.
- Vigorously shake or vortex the test tube for about 30-60 seconds.
- Observe the mixture.
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 1,4-Dibromo-2-nitrobenzene | C6H3Br2NO2 | CID 77004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. 1,4-Dibromo-2-nitrobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [Solubility Profile of 1,4-Dibromo-2-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110544#solubility-of-1-4-dibromo-2-nitrobenzene-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com